molecular formula C23H22N2O4S2 B11623173 Methyl 2-({2-oxo-2-phenyl-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-({2-oxo-2-phenyl-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11623173
M. Wt: 454.6 g/mol
InChI Key: LDMQSAHPKDCMEO-UHFFFAOYSA-N
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Description

METHYL 2-({2-OXO-2-PHENYL-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiophene core, which is a sulfur-containing bicyclic structure, and is further functionalized with various substituents including a thiophene ring, a phenyl group, and a formamido group. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-OXO-2-PHENYL-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Formamido Group: The formamido group can be introduced via a formylation reaction using formic acid or formamide as the formylating agent.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Incorporation of the Thiophene Ring: The thiophene ring can be incorporated through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({2-OXO-2-PHENYL-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can be carried out to replace specific substituents on the benzothiophene or thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, aluminum chloride

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-({2-OXO-2-PHENYL-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of METHYL 2-({2-OXO-2-PHENYL-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

METHYL 2-({2-OXO-2-PHENYL-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological properties.

    Benzothiophene Derivatives: Compounds like raloxifene and zileuton, which have benzothiophene cores and are used in the treatment of osteoporosis and asthma, respectively.

The uniqueness of METHYL 2-({2-OXO-2-PHENYL-1-[(THIOPHEN-2-YL)FORMAMIDO]ETHYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H22N2O4S2

Molecular Weight

454.6 g/mol

IUPAC Name

methyl 2-[[2-oxo-2-phenyl-1-(thiophene-2-carbonylamino)ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C23H22N2O4S2/c1-29-23(28)18-15-10-5-6-11-16(15)31-22(18)25-20(19(26)14-8-3-2-4-9-14)24-21(27)17-12-7-13-30-17/h2-4,7-9,12-13,20,25H,5-6,10-11H2,1H3,(H,24,27)

InChI Key

LDMQSAHPKDCMEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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